molecular formula C7H2BrFN2O2 B15202124 5-Bromo-3-fluoro-2-nitrobenzonitrile

5-Bromo-3-fluoro-2-nitrobenzonitrile

Cat. No.: B15202124
M. Wt: 245.01 g/mol
InChI Key: DOIUUZAZFZXVDX-UHFFFAOYSA-N
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Description

The molecule consists of a benzonitrile backbone substituted with bromine (position 5), fluorine (position 3), and a nitro group (position 2). This combination of electron-withdrawing groups (EWGs) significantly impacts its reactivity, solubility, and applications in organic synthesis.

Hypothetical Molecular Formula: C₇H₂BrFN₂O₂
Molecular Weight: ~259.01 g/mol (calculated based on substituent additions to benzonitrile).

The nitro group enhances electrophilic substitution reactivity, while bromine and fluorine influence steric and electronic properties. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

5-bromo-3-fluoro-2-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H

InChI Key

DOIUUZAZFZXVDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzonitrile typically involves the nitration of 5-Bromo-3-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-fluoro-2-nitrobenzonitrile can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoro-2-nitrobenzonitrile is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of potential drug candidates. Its derivatives have shown activity against certain biological targets, making it valuable in drug discovery and development .

Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique chemical properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and cyano enhances its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 5-Bromo-3-fluoro-2-nitrobenzonitrile with structurally related compounds from the evidence:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Applications/Notes
5-Bromo-2-fluorobenzonitrile C₇H₃BrFN Br (5), F (2) Nitrile 200.01 Pharmaceutical intermediates
2-Bromo-4-fluoro-5-nitrobenzonitrile C₇H₂BrFN₂O₂ Br (2), F (4), NO₂ (5) Nitrile, Nitro 259.01 High reactivity in nucleophilic substitution
3-Bromo-5-fluoro-2-nitrobenzoic acid C₇H₃BrFNO₄ Br (3), F (5), NO₂ (2) Carboxylic Acid, Nitro 264.00 Precursor for active pharmaceutical ingredients
5-Bromo-2-nitrobenzoic acid C₇H₄BrNO₄ Br (5), NO₂ (2) Carboxylic Acid, Nitro 246.02 Used in dye synthesis
5-Bromo-3-fluoro-2-hydroxybenzonitrile C₇H₃BrFNO Br (5), F (3), OH (2) Nitrile, Hydroxyl 216.01 Limited solubility due to hydroxyl group
Key Observations:
  • Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilic reactivity compared to non-nitro analogs like 5-Bromo-2-fluorobenzonitrile .
  • Solubility : Nitro and nitrile groups reduce solubility in polar solvents, whereas carboxylic acid derivatives (e.g., 3-Bromo-5-fluoro-2-nitrobenzoic acid) exhibit higher solubility .
  • Steric Hindrance : Bromine at position 5 (meta to nitrile) may reduce steric crowding compared to ortho-substituted analogs like 2-Bromo-4-fluoro-5-nitrobenzonitrile .

Physicochemical Properties

Limited direct data are available, but trends can be inferred:

  • Melting Points: Nitro-substituted compounds generally have higher melting points due to stronger intermolecular forces. For example, 5-Bromo-2-nitrobenzoic acid melts at ~180–185°C , while non-nitro benzonitriles (e.g., 4-Bromobenzonitrile) melt at ~90–95°C .
  • Boiling Points : Bromine and nitro groups increase molecular weight and boiling points. 2-Bromo-5-nitropyridine (C₅H₃BrN₂O₂) boils at ~300°C , suggesting similar trends for the target compound.

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